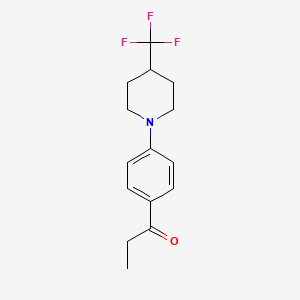
1-(4-(4-(Trifluoromethyl)piperidin-1-YL)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(4-(Trifluoromethyl)piperidin-1-YL)phenyl)propan-1-one is an organic compound with the molecular formula C15H18F3NO. This compound is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further connected to a phenyl ring and a propanone group. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-(Trifluoromethyl)piperidin-1-YL)phenyl)propan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment to the Phenyl Ring: The piperidine ring with the trifluoromethyl group is then attached to a phenyl ring through a substitution reaction.
Formation of the Propanone Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(4-(Trifluoromethyl)piperidin-1-YL)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
1-(4-(4-(Trifluoromethyl)piperidin-1-YL)phenyl)propan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(4-(4-(Trifluoromethyl)piperidin-1-YL)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine ring may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(Trifluoromethyl)phenyl)propan-1-one: Lacks the piperidine ring, making it less complex and potentially less biologically active.
1-(4-(Piperidin-1-yl)phenyl)propan-1-one: Lacks the trifluoromethyl group, which may reduce its lipophilicity and overall activity
Uniqueness
1-(4-(4-(Trifluoromethyl)piperidin-1-YL)phenyl)propan-1-one is unique due to the presence of both the trifluoromethyl group and the piperidine ring, which confer distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry .
Propriétés
Formule moléculaire |
C15H18F3NO |
|---|---|
Poids moléculaire |
285.30 g/mol |
Nom IUPAC |
1-[4-[4-(trifluoromethyl)piperidin-1-yl]phenyl]propan-1-one |
InChI |
InChI=1S/C15H18F3NO/c1-2-14(20)11-3-5-13(6-4-11)19-9-7-12(8-10-19)15(16,17)18/h3-6,12H,2,7-10H2,1H3 |
Clé InChI |
XHHIDTAGMQPSTP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















